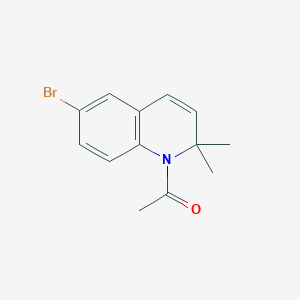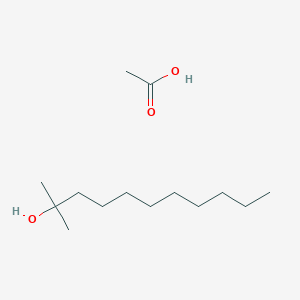
Acetic acid;2-methylundecan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-methylundecan-2-ol is an organic compound that combines the properties of both acetic acid and a secondary alcohol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylundecan-2-ol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-methylundecan-2-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process or the Cativa process, both of which use a rhodium or iridium catalyst, respectively . The production of 2-methylundecan-2-ol can be achieved through the hydration of 2-methylundecene, which involves the addition of water to the alkene in the presence of an acid catalyst.
化学反应分析
Types of Reactions
Acetic acid;2-methylundecan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the alcohol can be substituted with halogens using reagents like phosphorus tribromide or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) under reflux conditions.
Major Products
Oxidation: 2-methylundecan-2-one.
Reduction: 2-methylundecan-1-ol.
Substitution: 2-bromo-2-methylundecane.
科学研究应用
Acetic acid;2-methylundecan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Investigated for its potential antimicrobial properties, particularly against gram-negative bacteria.
Industry: Utilized in the production of fragrances and flavorings due to its unique chemical properties.
作用机制
The mechanism of action of acetic acid;2-methylundecan-2-ol involves its interaction with microbial cell membranes. The acetic acid component disrupts the cell membrane integrity, leading to cell lysis and death. The secondary alcohol group can also interact with membrane proteins, further enhancing its antimicrobial activity .
相似化合物的比较
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
2-methylundecanol: A secondary alcohol with a long carbon chain, used in the production of fragrances.
Ethanol: A primary alcohol with antimicrobial properties, commonly used as a disinfectant.
Uniqueness
Acetic acid;2-methylundecan-2-ol is unique due to its combination of a carboxylic acid and a secondary alcohol, which imparts both antimicrobial properties and the ability to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.
属性
CAS 编号 |
163399-21-1 |
|---|---|
分子式 |
C14H30O3 |
分子量 |
246.39 g/mol |
IUPAC 名称 |
acetic acid;2-methylundecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2(3)4/h13H,4-11H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
BJIRQZYMUOWJNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)(C)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)


![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
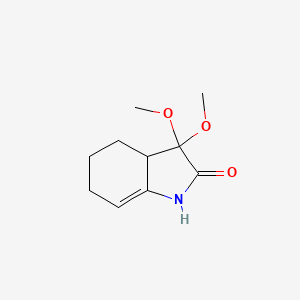
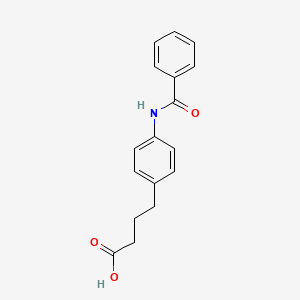
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
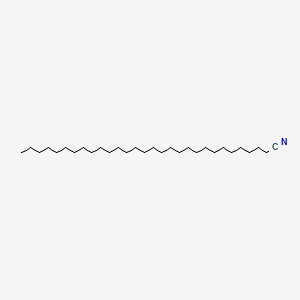


![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
